molecular formula C14H18O4Si B8559258 3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid CAS No. 647855-80-9

3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid

Cat. No. B8559258
CAS RN: 647855-80-9
M. Wt: 278.37 g/mol
InChI Key: ZOHOLJSNLMXURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid is a useful research compound. Its molecular formula is C14H18O4Si and its molecular weight is 278.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

647855-80-9

Product Name

3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid

Molecular Formula

C14H18O4Si

Molecular Weight

278.37 g/mol

IUPAC Name

3,4-dimethoxy-5-(2-trimethylsilylethynyl)benzoic acid

InChI

InChI=1S/C14H18O4Si/c1-17-12-9-11(14(15)16)8-10(13(12)18-2)6-7-19(3,4)5/h8-9H,1-5H3,(H,15,16)

InChI Key

ZOHOLJSNLMXURP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C#C[Si](C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-iodo-4,5-dimethoxybenzoic acid (6.16 g, 20.0 mmol) in a mixture of Et3N (40 mL) and benzene (40 mL) at room temperature, was added CuI (380 mg, 2 mmol), Pd(PPh3)4 (462 mg, 0.4 mmol) and (trimethylsilyl)acetylene (3.4 mL, 24 mmol). After stirring for 3 days at room temperature, the solvent was removed in vacuo, the residue was diluted with 1 N HCl aqueous solution (300 mL) and then extracted with EtOAc (3×100 mL). The combined organic layer was washed with brine (300 mL), dried over Na2SO4 and concentrated in vacuo to give 3,4-dimethoxy-5-(trimethylsilanylethynyl)benzoic acid (5.6 g). The product was used without further purification.
Quantity
6.16 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
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solvent
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40 mL
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solvent
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3.4 mL
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reactant
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Name
Quantity
380 mg
Type
catalyst
Reaction Step Two
Quantity
462 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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